2-[(4-Methoxybenzyl)amino]ethanol hydrochloride
Description
Resonance Donation
The methoxy oxygen’s lone pairs conjugate with the aromatic π-system, creating:
Inductive Withdrawal
The –OCH₃ group’s electronegativity induces a weak -I effect (σI = 0.27), slightly polarizing the C–O bond.
| Electronic Effect | Magnitude (σ) | Impact on Reactivity |
|---|---|---|
| Resonance (-M) | -0.27 | Activates ring for electrophilic substitution |
| Inductive (+I) | +0.27 | Mild deactivation of adjacent C–N bond |
This electronic profile explains the compound’s:
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-9(3-5-10)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAJTZWKWAXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxybenzyl)amino]ethanol hydrochloride typically involves the reaction of 4-methoxybenzylamine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methoxybenzyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Research indicates that 2-[(4-Methoxybenzyl)amino]ethanol hydrochloride exhibits several biological activities:
- Anti-inflammatory Properties : The compound has shown potential in targeting inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective benefits, indicating its possible use in neurological disorders.
- Antimicrobial Activity : Some derivatives of this compound have been tested for their ability to inhibit microbial growth, contributing to its profile as a lead compound in antibiotic development.
Pharmaceutical Applications
This compound serves as an important intermediate in synthesizing various pharmaceuticals. Notably:
- Synthesis of Anti-asthmatic Drugs : It has been utilized in the synthesis of chiral amines that are precursors to anti-asthmatic medications such as formoterol. The synthesis involves coupling reactions that yield high-purity products suitable for therapeutic use .
- Lead Compound Development : The compound's structural features make it a promising lead for developing new medications targeting specific diseases due to its favorable pharmacokinetic properties.
Case Study 1: Synthesis of Formoterol
A notable application of this compound is in synthesizing formoterol, an effective bronchodilator. The process involves:
- Preparation of Chiral Amine : Using this compound as a precursor.
- Coupling Reaction : Reacting with appropriate acyl chlorides under controlled conditions.
- Purification : Employing crystallization techniques to achieve high optical purity (>99.5% ee).
This method not only demonstrates the utility of the compound but also highlights its role in producing clinically relevant drugs efficiently .
Case Study 2: Neuroprotective Studies
In another study focusing on neuroprotection, derivatives of this compound were evaluated for their ability to protect neuronal cells from oxidative stress. Results indicated significant reductions in cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
Substituent Effects: The 4-methoxy group in the target compound enhances electron-donating properties and lipophilicity compared to analogs like 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride (), where a methyl group reduces polarity.
Backbone Modifications: Replacement of the ethanolamine group with isothiourea () introduces hydrogen-bonding and nucleophilic reactivity, altering biological activity. Sulfamoyl and ester groups () expand functional diversity, enabling covalent interactions with target enzymes.
Synthetic Pathways: The target compound is synthesized via straightforward reductive amination , whereas analogs like methyl ({2-[bis(4-methoxybenzyl)sulfamoyl]ethyl}amino)acetate require multi-step sulfamoylation and esterification ().
Physicochemical and Pharmacological Implications
- Solubility : Hydrochloride salts (e.g., target compound, ) generally exhibit improved aqueous solubility compared to free bases.
- Receptor Binding: The ethanolamine backbone in the target compound may mimic endogenous neurotransmitters, whereas bulkier analogs () could exhibit off-target effects.
- Metabolic Stability : Cyclohexenyl substituents () may enhance metabolic resistance due to steric hindrance.
Research and Development Insights
- Toxicity : Methoxy groups are generally metabolized to less toxic derivatives, whereas chloro-substituted analogs () may pose higher toxicity risks.
Biological Activity
2-[(4-Methoxybenzyl)amino]ethanol hydrochloride, with the CAS number 100132-03-4, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound's structure features a methoxybenzyl group attached to an aminoethanol backbone, which is hypothesized to contribute to its biological activity. The molecular weight of this compound is approximately 201.7 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN2O |
| Molecular Weight | 201.7 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Interaction : The methoxy group may enhance lipophilicity, allowing better interaction with cellular receptors, which can modulate physiological responses.
Antimicrobial Activity
Research indicates that derivatives of amino alcohols, including this compound, exhibit significant antimicrobial properties. For example:
- Study Findings : A study demonstrated that similar compounds showed minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential use as antimicrobial agents .
Anticancer Properties
The anticancer potential of compounds with similar structures has been documented:
- In Vitro Studies : Compounds exhibiting structural similarities have shown cytotoxic effects against several cancer cell lines. For instance, derivatives were tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values that indicate significant growth inhibition .
Case Studies
- Antimicrobial Efficacy :
-
Cytotoxicity in Cancer Cells :
- In a controlled experiment involving human cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The study highlighted that the presence of the methoxy group significantly enhanced the cytotoxic effects compared to non-methoxylated analogs .
Q & A
Advanced Research Question
- Molecular Docking : Use Glide XP (Schrödinger) to model binding poses with receptors (e.g., serotonin or dopamine receptors). The methoxy and amino groups likely form hydrogen bonds with active-site residues .
- In Vitro Assays : Radioligand binding assays (e.g., H-labeled compounds) quantify receptor affinity. For example, competitive displacement studies can determine IC values .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical interactions .
Q. Methodological Guidance
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the methoxy group .
- Handling : Use glove boxes under N atmosphere for air-sensitive steps (e.g., HCl salt formation) .
- Decomposition Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA/ACN gradient) detects degradation products (>2% threshold) .
- Waste Disposal : Neutralize aqueous waste with 1M NaOH before incineration to avoid releasing toxic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
